3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730751
InChI: InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)
SMILES:
Molecular Formula: C21H19NO4
Molecular Weight: 349.4 g/mol

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid

CAS No.:

Cat. No.: VC17730751

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid -

Specification

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
Standard InChI InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)
Standard InChI Key ALHPEVGGGAQSCG-UHFFFAOYSA-N
Canonical SMILES C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

The compound’s systematic IUPAC name, 3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid, reflects its structural components:

  • An Fmoc group at the N-terminus for temporary amine protection during synthesis.

  • A hex-5-ynoic acid backbone featuring a terminal alkyne at the δ-position.

  • A carboxylic acid group at the C-terminus for peptide bond formation.

Molecular Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>19</sub>NO<sub>4</sub>
Molecular Weight349.4 g/mol
Canonical SMILESC#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIKeyALHPEVGGGAQSCG-UHFFFAOYSA-N

The alkyne group (C≡C) at position 5 provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves sequential protection and functionalization steps:

  • Fmoc Protection: The primary amine of 3-aminohex-5-ynoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.

  • Backbone Modification: The alkyne moiety is introduced via alkylation or through pre-functionalized building blocks.

  • Purification: Reverse-phase HPLC or column chromatography ensures >95% purity, as noted in commercial specifications.

Analytical Characterization

Quality control employs:

  • Mass Spectrometry (MS): Confirms molecular weight (m/z 349.4).

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR resolves peaks for the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and alkyne protons (δ 2.0–2.5 ppm).

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group serves as a temporary protecting group, allowing iterative deprotection (via piperidine) and coupling cycles. The alkyne enables post-synthetic modifications, such as:

  • Conjugation to Azide-Tagged Molecules: Fluorescent dyes, polyethylene glycol (PEG), or biotin for functionalization.

  • Site-Specific Labeling: Enables precise attachment of probes without disrupting peptide folding.

Comparative Advantages Over Other Derivatives

Unlike the alkene-containing analog (R)-3-((Fmoc-amino)hex-5-enoic acid (C<sub>21</sub>H<sub>21</sub>NO<sub>4</sub>), the alkyne’s higher reactivity in click chemistry expands its utility in diverse bioconjugation workflows.

Role in Click Chemistry

Mechanism of CuAAC

The terminal alkyne reacts with azides in the presence of Cu(I) catalysts to form stable 1,4-disubstituted triazoles:
R-C≡CH + N3-R’Cu(I)R-Triazole-R’\text{R-C≡CH + N}_3\text{-R'} \xrightarrow{\text{Cu(I)}} \text{R-Triazole-R'}
This reaction is quantitative, bioorthogonal, and compatible with aqueous environments.

Case Studies

  • Drug Delivery Systems: Alkyne-functionalized peptides conjugate with azide-modified liposomes for targeted delivery.

  • Surface Functionalization: Immobilizes peptides on azide-coated biosensors or nanomaterials.

Recent Research Developments

Peptide Macrocyclization

Incorporating this compound into peptide backbones facilitates macrocyclization via intramolecular click reactions, enhancing proteolytic stability and target affinity.

Hybrid Biomaterials

Researchers have synthesized peptide-polymer hybrids by conjugating alkyne-bearing peptides to azide-functionalized hydrogels, enabling tunable mechanical properties for tissue engineering.

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